molecular formula C15H17F3N2O3 B11650408 1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone

1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone

Cat. No.: B11650408
M. Wt: 330.30 g/mol
InChI Key: PCOXPHFBPAXADR-UHFFFAOYSA-N
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Description

1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C15H17F3N2O3/c1-2-6-11-9-14(22,15(16,17)18)20(19-11)13(21)10-23-12-7-4-3-5-8-12/h3-5,7-8,22H,2,6,9-10H2,1H3

InChI Key

PCOXPHFBPAXADR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2

Origin of Product

United States

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